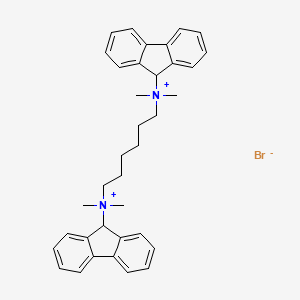
Hexafluronium bromid
Übersicht
Beschreibung
Hexafluorenium bromide is a neuromuscular blocking agent primarily used in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery . It acts as a nicotinic acetylcholine receptor antagonist, effectively blocking the activity of plasma cholinesterases .
Wissenschaftliche Forschungsanwendungen
Hexafluorenium Bromid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Syntheseprozessen verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere auf ihre Wechselwirkung mit Cholinesterasen.
Medizin: In der Anästhesie wird es verwendet, um die Muskelrelaxation während der Operation zu verlängern.
Industrie: Hexafluorenium Bromid wird bei der Herstellung anderer chemischer Verbindungen und Arzneimittel eingesetzt.
5. Wirkmechanismus
Hexafluorenium Bromid ist ein nicht-kompetitiver reversibler Inhibitor der humanen Plasma-Cholinesterase oder Pseudocholinesterase . Es bindet wahrscheinlich an anionische Nebenrezeptoren in der Nähe des aktiven Zentrums des Enzyms, was zu einer Konformationsänderung führt, die die Acylierung der esteratischen Stelle verhindert . Diese Hemmung verlängert die muskelrelaxierenden Wirkungen von Suxamethonium, indem sie den Abbau von Acetylcholin an der neuromuskulären Synapse verhindert .
Wirkmechanismus
Target of Action
Hexafluorenium bromide primarily targets plasma cholinesterases . Cholinesterases are enzymes that catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid . This reaction is necessary for a cholinergic neuron to return to its resting state after activation .
Mode of Action
Hexafluorenium bromide acts as a non-competitive reversible inhibitor of human plasma cholinesterase or pseudocholinesterase . It likely binds to anionic side receptors near the active center of the enzyme, causing a conformational change that prevents acylation of the esteratic site .
Biochemical Pathways
The inhibition of plasma cholinesterases by Hexafluorenium bromide affects the neuromuscular junction . It prolongs the relaxation effects of succinylcholine or suxamethonium chloride, a depolarizing muscle relaxant that imitates the action of acetylcholine at the neuromuscular junction . The prolonged stimulation of the acetylcholine receptor results first in disorganized muscle contractions, then in profound relaxation .
Pharmacokinetics
Its use in anesthesiology to prolong and potentiate the skeletal muscle relaxing action of suxamethonium during surgery suggests that it has a significant bioavailability .
Result of Action
The primary result of Hexafluorenium bromide’s action is the prolongation and potentiation of muscle relaxation . By inhibiting plasma cholinesterases, it extends the effects of succinylcholine, leading to prolonged muscle relaxation. This makes it particularly useful in anesthesiology during surgery .
Biochemische Analyse
Biochemical Properties
Hexafluorenium bromide plays a significant role in biochemical reactions by acting as a cholinesterase antagonist . It binds to plasma cholinesterases, inhibiting their activity and thereby prolonging the action of muscle relaxants like suxamethonium . The compound interacts with enzymes such as acetylcholinesterase and pseudocholinesterase, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition results in prolonged muscle relaxation, which is crucial during surgical procedures .
Cellular Effects
Hexafluorenium bromide affects various types of cells and cellular processes by acting as a nicotinic acetylcholine receptor antagonist . It influences cell function by blocking the activity of cholinesterases, leading to prolonged stimulation of acetylcholine receptors . This prolonged stimulation initially causes disorganized muscle contractions, followed by profound relaxation . Hexafluorenium bromide also impacts cell signaling pathways and gene expression by altering the normal function of cholinergic neurons .
Molecular Mechanism
At the molecular level, hexafluorenium bromide exerts its effects by binding to anionic side receptors near the active center of cholinesterases . This binding causes a conformational change in the enzyme, preventing the acylation of the esteratic site . As a non-competitive reversible inhibitor, hexafluorenium bromide effectively blocks the hydrolysis of acetylcholine, leading to prolonged muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexafluorenium bromide change over time due to its stability and degradation properties . The compound is known to maintain its inhibitory effects on cholinesterases for a prolonged period, which is beneficial during surgical procedures . Long-term exposure to hexafluorenium bromide may lead to changes in cellular function, including alterations in cholinergic signaling and muscle responsiveness .
Dosage Effects in Animal Models
The effects of hexafluorenium bromide vary with different dosages in animal models . At low doses, the compound effectively prolongs muscle relaxation without significant adverse effects . At high doses, hexafluorenium bromide can cause toxic effects, including severe muscle weakness and respiratory depression . These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Hexafluorenium bromide is involved in metabolic pathways that include interactions with cholinesterases . The compound inhibits the hydrolysis of acetylcholine, affecting metabolic flux and metabolite levels within cholinergic neurons . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged muscle relaxation and altered neurotransmission .
Transport and Distribution
Hexafluorenium bromide is transported and distributed within cells and tissues through interactions with plasma cholinesterases . The compound’s binding to these enzymes facilitates its localization and accumulation in neuromuscular junctions, where it exerts its inhibitory effects . This targeted distribution is crucial for its role as a neuromuscular blocking agent during surgery .
Subcellular Localization
The subcellular localization of hexafluorenium bromide is primarily at the neuromuscular junctions, where it interacts with cholinesterases . The compound’s activity is directed to these specific compartments, ensuring effective inhibition of acetylcholine hydrolysis . This localization is essential for its function as a muscle relaxant during surgical procedures .
Vorbereitungsmethoden
Hexafluorenium Bromid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Hexamethylenbis(fluoren-9-yldimethylammonium)-Struktur beinhalten. Der Syntheseweg umfasst typischerweise die Reaktion von Fluorenylmethylchlorid mit Hexamethylendiamin, gefolgt von der Quaternierung mit Methylbromid . Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Hexafluorenium Bromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können Hexafluorenium Bromid in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Hexafluorenium Bromid ist in seiner Struktur und seinem Wirkmechanismus einzigartig im Vergleich zu anderen neuromuskulären Blockierungsmitteln. Ähnliche Verbindungen umfassen:
Suxamethoniumchlorid: Ein depolarisierendes Muskelrelaxans, das Acetylcholin an der neuromuskulären Synapse nachahmt.
Mivacurium: Ein weiteres Muskelrelaxans, das durch Pseudocholinesterase hydrolysiert wird. Hexafluorenium Bromid zeichnet sich durch seine Fähigkeit aus, Cholinesterasen zu hemmen und die Wirkungen anderer Muskelrelaxantien zu verlängern.
Eigenschaften
CAS-Nummer |
317-52-2 |
|---|---|
Molekularformel |
C36H42BrN2+ |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1 |
InChI-Schlüssel |
JPSRVLCUCTZGCB-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |
Kanonische SMILES |
C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
317-52-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
4844-10-4 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
hexafluorenium hexafluorenium bromide hexafluorenium dibromide salt hexafluronium bromide hexamethylenebis(fluoren-9-yldimethylammonium) dibromide Mylaxen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


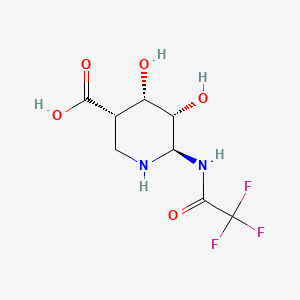

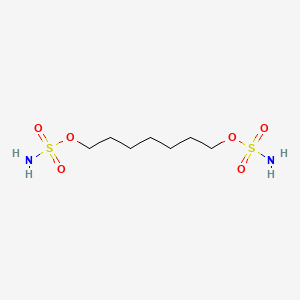
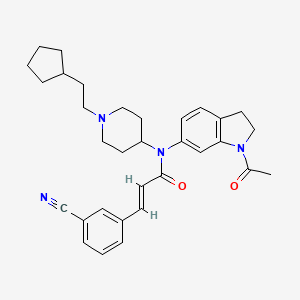
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)
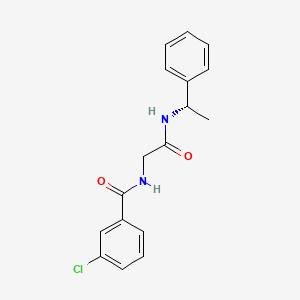
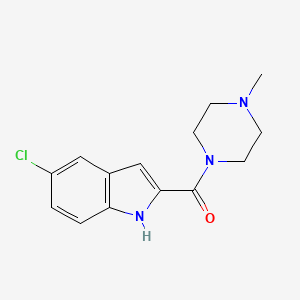
![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)

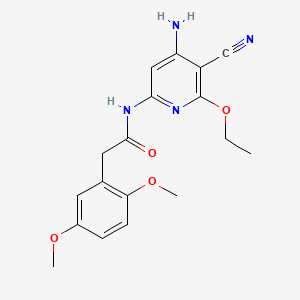
![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)
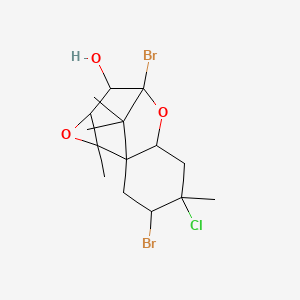
![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)

